

## Addressing XRD peak overlap in Al-Ni alloy analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trialuminium pentanickel

Cat. No.: B15446520 Get Quote

# Technical Support Center: Al-Ni Alloy XRD Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to X-ray Diffraction (XRD) analysis of Aluminum-Nickel (Al-Ni) alloys, with a specific focus on resolving peak overlap.

### Frequently Asked Questions (FAQs)

Q1: I see overlapping peaks in my Al-Ni alloy XRD pattern. What are the common phases and reasons for this?

A1: Peak overlap in Al-Ni alloys is common due to the presence of multiple intermetallic phases with similar crystal structures and lattice parameters. Common phases that form during alloying include Al3Ni, Al3Ni2, and AlNi. For example, significant overlap can occur between the peaks of Al and Al3Ni, as well as between Al3Ni and Al3Ni2.[1][2] This is especially prevalent in multiphase samples where numerous diffraction peaks are present in close proximity.

Q2: Which specific peaks from Al-Ni phases are known to overlap?

A2: Based on experimental data, here are some examples of known overlapping peaks in the Al-Ni system when using Cu K $\alpha$  radiation:



Phase	Peak (2θ)	Overlapping Phase(s)	Overlapping Peak (2θ)
Al	~44.7°	Al3Ni	~44.6°
Al	~65.0°	Al3Ni	~65.0°
Al3Ni	~44.6°	Al3Ni2	~44-45°

Note: Peak positions can shift slightly due to factors like solid solution effects and instrumental parameters.

Q3: What is the primary method to resolve overlapping XRD peaks in Al-Ni alloys?

A3: The most powerful and widely recommended method for resolving heavily overlapping peaks in XRD patterns of multiphase materials like Al-Ni alloys is Rietveld refinement.[3] This technique uses a least-squares approach to fit a calculated theoretical diffraction pattern to your experimental data.[3] It can effectively deconvolute complex patterns by considering the crystal structures of all constituent phases.[3]

Q4: What software can I use for Rietveld refinement and peak deconvolution?

A4: Several software packages are available for Rietveld refinement and peak fitting. Some are commercial while others are open-source. Commonly used software includes:

- Commercial: HighScore Plus (Malvern Panalytical), JADE (MDI), TOPAS (Bruker)[4]
- Open-Source/Free: GSAS-II, PROFEX, FullProf Suite[4]

For simpler peak deconvolution without full structural refinement, software like OriginLab can be used to fit various peak shapes (e.g., Gaussian, Lorentzian) to the overlapping profiles.

# Troubleshooting Guides Guide 1: Poor Quality XRD Data Obscuring Peak Analysis



Problem: My XRD pattern has a high background, low intensity, and broad peaks, making it difficult to even identify potential overlaps.

Solution Workflow:

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rietveld refinement Wikipedia [en.wikipedia.org]
- 4. Growth Kinetics of the Selected Intermetallic Phases in Ni/Al/Ni System with Various Nickel Substrate Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Addressing XRD peak overlap in Al-Ni alloy analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15446520#addressing-xrd-peak-overlap-in-al-ni-alloy-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com